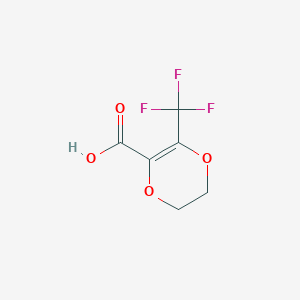![molecular formula C11H15N3O B14866297 (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14866297.png)
(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that features a pyrazolopyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Introduction of the Isopropyl and Methyl Groups: Alkylation reactions using isopropyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted pyrazolopyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use in drug discovery and development due to its biological activity.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
作用機序
The mechanism of action of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)ethanol
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amine
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)acetic acid
Uniqueness
(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methanol group, in particular, allows for unique interactions and reactivity compared to similar compounds with different functional groups.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H15N3O/c1-7(2)14-11-10(5-12-14)9(6-15)4-8(3)13-11/h4-5,7,15H,6H2,1-3H3 |
InChIキー |
FUHOKONUNXKLJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



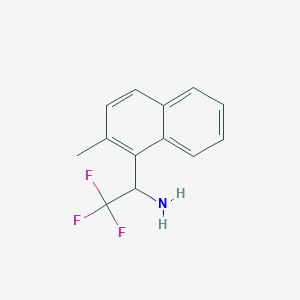
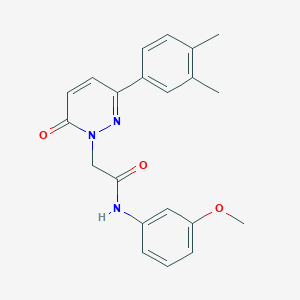
![endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane](/img/structure/B14866229.png)
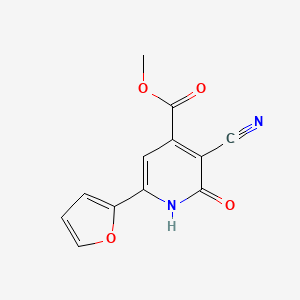
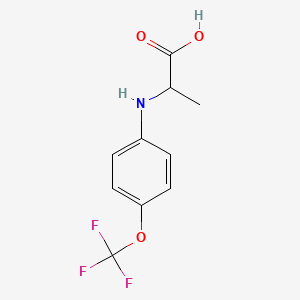
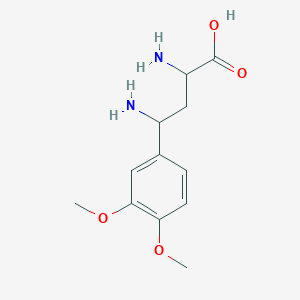

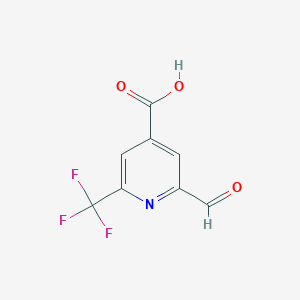

![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
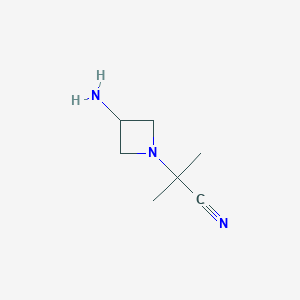
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
